molecular formula C22H22N2O4S B2558715 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide CAS No. 946322-03-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide

Cat. No.: B2558715
CAS No.: 946322-03-8
M. Wt: 410.49
InChI Key: FMSNDEWGRKRTOG-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-22(21-9-5-14-28-21)24-13-4-8-18-10-11-19(16-20(18)24)23-29(26,27)15-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,14,16,23H,4,8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNDEWGRKRTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline moiety is synthesized via the Povarov reaction , a [4+2] cycloaddition between aniline, an aldehyde, and an alkene. For example, reaction of p-methoxyaniline with benzaldehyde and styrene in the presence of Lewis acids like BF₃·OEt₂ yields 1,2,3,4-tetrahydroquinoline derivatives.

Table 1: Optimization of Povarov Reaction Conditions

Catalyst Solvent Temp (°C) Yield (%) Reference
BF₃·OEt₂ DCM 25 78
Yb(OTf)₃ Toluene 80 85
Sc(OTf)₃ MeCN 60 72

Alternative methods include Friedländer synthesis using 2-aminobenzaldehyde and ketones, though this route is less favored due to lower regiocontrol.

Introduction of the Furan-2-carbonyl Group

Acylation of Tetrahydroquinoline

The tetrahydroquinoline nitrogen is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions. Using a biphasic system (NaOH/H₂O and CH₂Cl₂), the reaction proceeds at 0°C to prevent hydrolysis of the acid chloride.

Equation 1:
$$ \text{Tetrahydroquinoline} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{N-(Furan-2-carbonyl)-tetrahydroquinoline} $$

Key Data:

  • Yield: 82–89% (dependent on stoichiometry)
  • Purity: >95% (HPLC) after recrystallization from EtOAc/hexane.

Sulfonamide Coupling

Nucleophilic Substitution with 2-Phenylethane-1-sulfonamide

The final step involves coupling the acylated tetrahydroquinoline with 2-phenylethane-1-sulfonyl chloride. This is achieved under mild basic conditions (K₂CO₃ in THF) to facilitate nucleophilic attack by the amine.

Equation 2:
$$ \text{N-(Furan-2-carbonyl)-tetrahydroquinoline} + \text{2-Phenylethane-1-sulfonyl chloride} \xrightarrow{\text{K₂CO₃/THF}} \text{Target Compound} $$

Table 2: Sulfonylation Reaction Optimization

Base Solvent Time (h) Yield (%)
K₂CO₃ THF 6 75
Et₃N DCM 4 68
NaH DMF 2 81

Note: NaH in DMF provides higher yields but requires strict anhydrous conditions.

Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis

Recent advances in asymmetric hydrogenation (AH) using iridium or palladium catalysts enable enantioselective synthesis of chiral tetrahydroquinoline intermediates. For example, Ir/(S,S)-Ph-BPE catalyzes AH of dihydroisoquinolines with >95% ee, critical for producing optically pure intermediates.

Equation 3:
$$ \text{Dihydroisoquinoline} \xrightarrow{\text{Ir/(S,S)-Ph-BPE, H₂}} \text{(R)-Tetrahydroquinoline} $$

Key Insight:

  • Turnover number (TON): Up to 5,000
  • Enantiomeric excess (ee): 97–99%

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances reproducibility and safety during acylation and sulfonylation steps. For instance, a microreactor system operating at 100 mL/min achieves 92% yield for the sulfonamide coupling, compared to 75% in batch.

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted sulfonyl chloride.
  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Comparative Analysis with Structural Analogs

Table 3: Biological Activity of Related Sulfonamide-Tetrahydroquinolines

Compound IC₅₀ (μM) Target
Target Compound 0.057 TRIM24-BRPF1
N-Benzyl analog 17.0 TRIM24-BRPF1
N-Methyl-2-thiophene variant 4.8 COX-2

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4S, with a molecular weight of 410.49 g/mol. The compound comprises a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. Its structural complexity contributes to its diverse biological activities.

Property Value
Molecular FormulaC22H22N2O4S
Molecular Weight410.49 g/mol
LogP3.7922
Polar Surface Area66.406
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of furfural under acidic conditions.
  • Synthesis of Tetrahydroquinoline : Achieved via the Povarov reaction involving an aniline, an aldehyde, and an alkene.
  • Coupling Reactions : The furan and tetrahydroquinoline intermediates are coupled using a sulfonamide linkage.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit potential anticancer properties. For instance, derivatives of tetrahydroquinoline have been found to inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Research has indicated that related compounds can inhibit viral replication by targeting viral proteases or polymerases.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary studies indicate that this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that tetrahydroquinoline derivatives showed IC50 values in the low micromolar range against several cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Antiviral Mechanism

Research focusing on antiviral properties revealed that derivatives similar to this compound effectively inhibited the replication of viruses such as SARS-CoV-2 by targeting the main protease (Mpro) .

Study 3: Antimicrobial Properties

Another study highlighted the antimicrobial effects of furan-containing compounds against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could disrupt bacterial cell wall synthesis .

Q & A

Q. What are the optimal synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound involves multi-step protocols, including:

  • Furan-2-carbonyl coupling : Utilize palladium-catalyzed cross-coupling or nucleophilic acyl substitution to attach the furan-2-carbonyl group to the tetrahydroquinoline scaffold .
  • Sulfonamide formation : React the intermediate with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Control stoichiometry (1:1.2 molar ratio) to minimize byproducts like unreacted sulfonyl chloride .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >85% purity. Monitor reaction progress via TLC or HPLC-MS .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure, particularly the tetrahydroquinoline ring conformation and sulfonamide orientation. Use datasets collected at 100 K to reduce thermal motion artifacts .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ 3.2–3.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 45–50 ppm) groups .
  • IR spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Example Data Contradiction :
If crystallography reveals an unexpected cis configuration in the tetrahydroquinoline ring, validate via NOESY (nuclear Overhauser effect) to distinguish from potential crystallization artifacts .

Q. What solubility and formulation challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Solubility : The compound is poorly water-soluble (<0.1 mg/mL) due to hydrophobic phenyl and tetrahydroquinoline groups. Use co-solvents (DMSO, PEG-400) or surfactants (Tween-80) for in vitro assays .
  • Stability : Protect from light and moisture (store at –20°C under argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of [specific biological target], and how do structural modifications alter potency?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the sulfonamide group and the target’s active site (e.g., hydrogen bonding with Arg residue). Compare binding scores (±2.5 kcal/mol) with analogs lacking the furan moiety .
  • SAR analysis : Replace the phenyl group with electron-withdrawing substituents (e.g., –CF₃) to enhance binding affinity. Synthesize 10 analogs and test IC₅₀ values in enzyme assays .

Example Data Contradiction :
If in vitro activity (IC₅₀ = 50 nM) does not translate to in vivo efficacy, evaluate pharmacokinetic parameters (e.g., plasma protein binding >95%) or metabolite formation via LC-MS/MS .

Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hr), and compound concentrations (serial dilutions vs. fixed doses) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .

Case Study :
A reported IC₅₀ discrepancy (10 nM vs. 500 nM) was traced to DMSO concentration variations (>1% caused false inhibition). Mitigate by limiting DMSO to ≤0.5% .

Q. What strategies enable scalable synthesis while maintaining enantiomeric purity (>99% ee)?

Methodological Answer:

  • Chiral resolution : Use (S)-(−)-α-methylbenzylamine as a resolving agent. Optimize crystallization conditions (ethanol/water, 1:1) to isolate the desired enantiomer .
  • Asymmetric catalysis : Employ Rh-catalyzed carbene transfer for stereoselective sulfonamide formation. Achieve 92% ee with (R)-BINAP ligand .

Q. How do computational models predict metabolic pathways, and what are the major metabolites?

Methodological Answer:

  • In silico prediction : Use GLORYx or ADMET Predictor to identify Phase I (oxidation at tetrahydroquinoline) and Phase II (glucuronidation of sulfonamide) metabolites .
  • In vitro validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF. Major metabolites include hydroxylated tetrahydroquinoline and sulfonic acid derivatives .

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